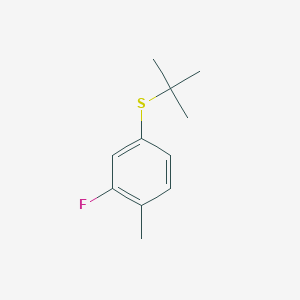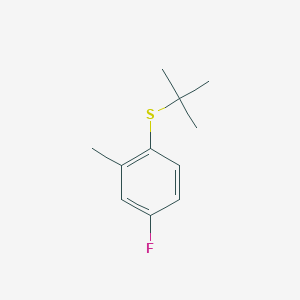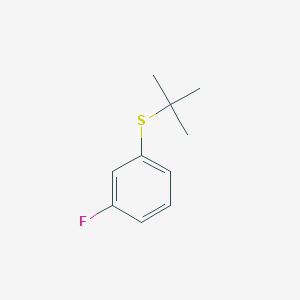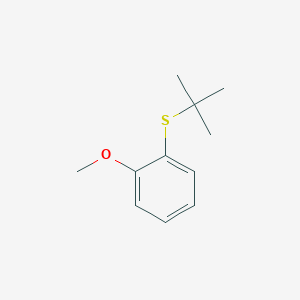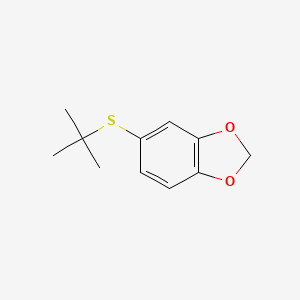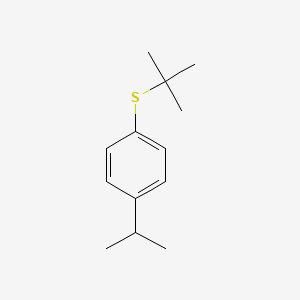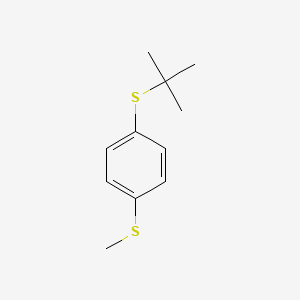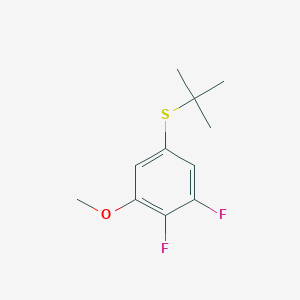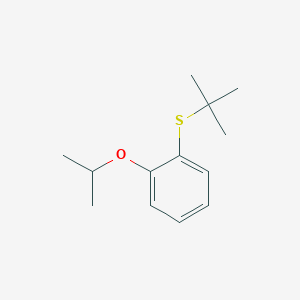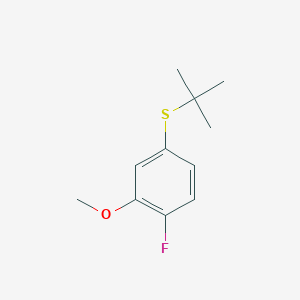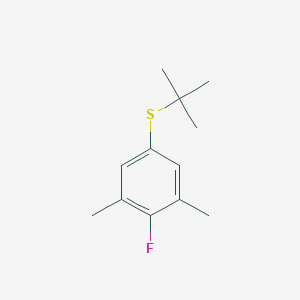
5-Tert-butylsulfanyl-2-fluoro-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butylsulfanyl-2-fluoro-1,3-dimethylbenzene is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Reagents and Conditions: The use of specific reagents and controlled conditions to achieve the desired chemical structure.
Industrial Production: Large-scale production methods that ensure the compound’s purity and consistency.
Chemical Reactions Analysis
5-Tert-butylsulfanyl-2-fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: Common reagents and conditions used in substitution reactions can lead to the formation of major products with altered functionalities.
Scientific Research Applications
5-Tert-butylsulfanyl-2-fluoro-1,3-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and mechanisms.
Industry: Utilized in industrial processes for the production of specific products.
Mechanism of Action
The mechanism of action of 5-Tert-butylsulfanyl-2-fluoro-1,3-dimethylbenzene involves its interaction with molecular targets and pathways. The compound exerts its effects through specific biochemical interactions, which can influence various biological processes.
Comparison with Similar Compounds
5-Tert-butylsulfanyl-2-fluoro-1,3-dimethylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or properties.
Uniqueness: The distinct features and applications that set this compound apart from other compounds.
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-tert-butylsulfanyl-2-fluoro-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FS/c1-8-6-10(14-12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKPUWCZHJDZRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

